N-{1-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-2-oxoindolin-3-yl}acetamide
Description
N-{1-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-2-oxoindolin-3-yl}acetamide is a synthetic organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenoxy group, an indolinone core, and an acetamide moiety, which contribute to its unique chemical properties and biological activities.
Properties
Molecular Formula |
C19H18Cl2N2O3 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-[1-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-2-oxo-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-11-4-3-5-14-17(22-12(2)24)19(25)23(18(11)14)8-9-26-16-7-6-13(20)10-15(16)21/h3-7,10,17H,8-9H2,1-2H3,(H,22,24) |
InChI Key |
YKIMNJJDCXJXTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=C(C=C(C=C3)Cl)Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-2-oxoindolin-3-yl}acetamide typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 2-(2,4-dichlorophenoxy)acetic acid, which is achieved through the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Coupling with Indolinone: The dichlorophenoxy intermediate is then coupled with 7-methyl-2-oxoindoline-3-acetic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Acetylation: The final step involves the acetylation of the indolinone derivative using acetic anhydride and a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-2-oxoindolin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy moiety, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of the indolinone core.
Reduction: Alcohol derivatives of the indolinone core.
Substitution: Amino or thio derivatives of the dichlorophenoxy moiety.
Scientific Research Applications
N-{1-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-2-oxoindolin-3-yl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer.
Medicine: Explored for its anti-inflammatory and anticancer properties, with studies focusing on its ability to inhibit specific molecular pathways.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-{1-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-2-oxoindolin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. Additionally, it may interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A widely used herbicide known for its selective action against broadleaf weeds.
N-(2,4-Dichlorophenoxy)ethylamine: A related compound with applications in organic synthesis and agrochemicals.
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide: A derivative with potential anti-inflammatory properties.
Uniqueness
N-{1-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-2-oxoindolin-3-yl}acetamide is unique due to its indolinone core, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 selectively and its potential anticancer activity make it a valuable compound for further research and development.
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